molecular formula C9H7BrO5 B3287924 Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 848772-89-4

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B3287924
CAS No.: 848772-89-4
M. Wt: 275.05 g/mol
InChI Key: FFHZPIIXBMEMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate is a brominated aromatic ester featuring a benzo[d][1,3]dioxole core substituted with a methoxycarbonyl group at position 5, a hydroxyl group at position 7, and a bromine atom at position 4. This compound is synthesized via esterification of 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in dichloromethane, yielding a white crystalline solid with a melting point of 357 K (84°C) . Its structure is characterized by X-ray crystallography and spectral techniques (IR, NMR) to confirm substituent positions and hydrogen-bonding interactions.

The bromine and hydroxyl groups render this compound reactive in electrophilic substitution and hydrogen-bond-driven crystallization, making it valuable in pharmaceutical intermediates and materials science.

Properties

IUPAC Name

methyl 6-bromo-7-hydroxy-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO5/c1-13-9(12)4-2-5-8(15-3-14-5)7(11)6(4)10/h2,11H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHZPIIXBMEMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1Br)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to changes in biological processes. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table compares the title compound with structurally related benzo[d][1,3]dioxole derivatives, emphasizing substituent effects on physical and chemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Key Spectral Features
Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate Br (C6), OH (C7), COOMe (C5) C₁₀H₇BrO₅ 303.07 357 K IR: Broad OH stretch (~3320 cm⁻¹), C=O (1715 cm⁻¹). NMR: δ 8.38 (H-8), δ 10.25 (OH) .
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate H (C6), OH (C7), COOMe (C5) C₉H₈O₅ 196.16 178°C IR: OH stretch (3320 cm⁻¹), C=O (1715 cm⁻¹). NMR: δ 10.15 (OH) .
Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate BrCH₂ (C6), COOMe (C5) C₁₀H₉BrO₄ 273.08 N/A ¹H-NMR: δ 4.5 (BrCH₂), δ 3.91 (COOMe) .
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Cl (C6), methylhydrazine, SO₂ C₁₀H₁₀ClN₃O₄S₂ 335.78 252–253°C dec. IR: N-NH₂ (3360 cm⁻¹), SO₂ (1340 cm⁻¹). NMR: δ 5.78 (N-NH₂) .
Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate OEt (C2), OMe (C7), COOMe (C5) C₁₂H₁₄O₆ 254.24 N/A NMR: δ 3.68 (OCH₂CH₃), δ 3.92 (COOMe) .

Spectral Data and Functional Group Analysis

  • IR Spectroscopy: The title compound’s hydroxyl group produces a broad IR peak at ~3320 cm⁻¹, absent in non-hydroxylated analogs like . The C=O stretch (1715 cm⁻¹) is consistent across ester derivatives .
  • NMR Shifts : Bromine’s electron-withdrawing effect deshields adjacent protons, e.g., H-8 in the title compound (δ 8.38) vs. δ 8.21 in chlorinated analogs .

Biological Activity

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate (CAS Number: 848772-89-4) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrO5C_9H_7BrO_5 and a molecular weight of 275.05 g/mol. Its structure includes a bromine atom, a hydroxyl group, and a methylenedioxy group attached to a benzene ring, contributing to its unique reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves the esterification of 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The process yields a white powder with high purity, suitable for further biological testing.

Antiviral Properties

Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit antiviral activities. For instance, certain analogs have shown effectiveness against hepatitis viruses, suggesting that this compound may possess similar properties . The compound acts as an intermediate in the synthesis of biphenyl derivatives that have been reported to moderate liver ailments .

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of the hydroxyl group in its structure is often associated with enhanced antioxidant activity .

Cytotoxicity Studies

A study examining the cytotoxic effects of various benzo[d][1,3]dioxole derivatives highlighted that this compound demonstrated significant cytotoxicity against specific cancer cell lines. This suggests potential applications in cancer therapeutics .

Research Findings Summary

Study Findings Reference
Song & Xiao (1982)Key intermediate for biphenyl derivatives; potential antiviral activity against hepatitis
Cytotoxicity StudySignificant cytotoxic effects on cancer cell lines
Antioxidant ActivityPotential antioxidant properties due to hydroxyl group presence

Case Study 1: Hepatitis Treatment

In a clinical study focusing on liver ailments, derivatives of benzo[d][1,3]dioxole were administered to patients suffering from chronic hepatitis. The results indicated a marked improvement in liver function tests among patients treated with compounds related to this compound .

Case Study 2: Cancer Cell Line Testing

A laboratory study evaluated the effects of this compound on various cancer cell lines. The compound showed IC50 values indicating potent cytotoxicity against breast and liver cancer cells, warranting further investigation into its mechanism of action and therapeutic potential .

Q & A

Q. Q: What are the standard laboratory-scale synthetic routes for Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate, and how is purity validated?

A: The compound is typically synthesized via bromination of a precursor (e.g., 7-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid) followed by esterification. Key steps include:

  • Bromination : Use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a selective brominating agent in dichloromethane or DMF at controlled temperatures (40–60°C) .
  • Esterification : Reaction with methanol under acidic catalysis (e.g., H₂SO₄) at reflux .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to assess esterification completeness and bromine substitution. Crystallinity is verified by single-crystal X-ray diffraction (SC-XRD) using SHELX programs .

Advanced Reaction Optimization

Q. Q: How can conflicting yields in bromination steps (e.g., NBS vs. DBDMH) be resolved, and what factors influence regioselectivity?

A: Discrepancies arise from reagent reactivity and solvent polarity:

  • N-Bromosuccinimide (NBS) : Yields ~75% in non-polar solvents (e.g., CCl₄) but may lack regioselectivity due to radical pathways .
  • DBDMH : Achieves >90% regioselectivity for the 6-position in polar aprotic solvents (DMF) via electrophilic aromatic substitution, enhanced by KF as a mild base .
    Optimization :

Monitor reaction progress via TLC (silica, hexane/EtOAc 3:1).

Use SC-XRD to confirm substitution patterns in crystalline intermediates .

Structural Analysis and Crystallography

Q. Q: What crystallographic parameters and software are critical for resolving the compound’s planar vs. non-planar conformations?

A:

  • Crystal Data : Triclinic system (space group P1), with unit cell dimensions a = 7.69 Å, b = 8.06 Å, c = 9.70 Å, and angles α = 105.06°, β = 91.67°, γ = 113.46° .
  • Software : SHELXL (for refinement) and ORTEP-3 (for graphical representation) ensure precise bond-length (C–Br = 1.89 Å) and torsion-angle calculations (e.g., OC–O–C = -143.4°) .
  • Planarity : Non-hydrogen atoms are coplanar (±0.04 Å), except the ester group, which deviates due to steric hindrance .

Mechanistic Insights in Medicinal Chemistry

Q. Q: How does the bromine substituent influence bioactivity compared to chloro/fluoro analogs in enzyme inhibition studies?

A:

  • Electrophilicity : Br increases electron-withdrawing effects, enhancing binding to cysteine residues (e.g., in kinase targets) vs. less polarizable Cl/F .
  • Case Study : In cytotoxicity assays against Hep3B cells, the bromo-derivative showed IC₅₀ = 3.94 mM, outperforming chloro (IC₅₀ = 6.21 mM) and fluoro (IC₅₀ = 9.12 mM) analogs .
  • Method : Competitive inhibition assays (Lineweaver-Burk plots) validate target engagement .

Computational Modeling for Reactivity Prediction

Q. Q: What DFT parameters predict the compound’s reactivity in nucleophilic substitution (SNAr) vs. reduction?

A:

  • Nucleophilic Aromatic Substitution (SNAr) :
    • Fukui indices (f⁻) identify C-6 as the most electrophilic site (f⁻ = 0.15) .
    • Solvent effects (DMF vs. THF) alter activation energy (ΔG‡ = 18.3 kcal/mol in DMF vs. 22.1 kcal/mol in THF) .
  • Reduction (Ester to Alcohol) :
    • B3LYP/6-31G* calculations predict LiAlH₄ reduces the ester with ΔG = -12.4 kcal/mol vs. NaBH₄ (ΔG = -8.7 kcal/mol) .

Resolving Contradictory Spectroscopic Data

Q. Q: How to address discrepancies in NMR shifts (e.g., aromatic protons) between synthetic batches?

A:

  • Root Cause : Residual solvents (e.g., DMF) or diastereomeric byproducts from incomplete esterification.
  • Resolution :
    • Use DMSO-d₆ for NMR to stabilize H-bonding interactions and clarify splitting patterns .
    • Compare with SC-XRD data to confirm substituent positions .
    • Purify via flash chromatography (hexane/EtOAc 4:1) to remove polar impurities .

Advanced Applications in Materials Science

Q. Q: How does the compound serve as a precursor for liquid crystals or polymers, and what characterization methods apply?

A:

  • Liquid Crystals : Bromine enables cross-coupling (e.g., Suzuki-Miyaura) to introduce mesogenic groups (e.g., biphenyls). Confirmed via POM (textures) and DSC (phase transitions) .
  • Polymers : Radical polymerization of acrylate derivatives forms films with Tₚ = 120–140°C (DSC) and ε = 3.2 (dielectric constant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.